molecular formula C7H4BrF2N3 B1378340 6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1428532-79-9

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1378340
M. Wt: 248.03 g/mol
InChI Key: QYLYGCWLDHOLAH-UHFFFAOYSA-N
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Description

“6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H4BrF2N3 . It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is represented by the InChI code: InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7 (6 (9)10)13 (5)3-4/h1-3,6H . The compound has a molecular weight of 248.03 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.95±0.1 g/cm3 and a pKa of 0.29±0.50 . It is a solid at room temperature .

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including the [1,2,4]triazolo[4,3-a]pyridine moiety, play a crucial role in medicinal chemistry due to their wide-ranging biological activities. These compounds have been extensively studied for their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. For instance, 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potent inhibitors against a broad spectrum of diseases, including those caused by drug-resistant strains of bacteria such as Staphylococcus aureus (Li & Zhang, 2021). These hybrids exhibit dual or multiple mechanisms of action, enhancing their therapeutic efficacy.

Optical Sensors and Material Science

Triazole derivatives are also notable for their applications in the development of optical sensors. The structural versatility of triazole and its derivatives, such as pyrimidine and pyridine, allows for the creation of compounds that can serve as exquisite sensing materials. These materials are used not only in biological applications but also in creating innovative solutions for material science challenges. The unique sensing capabilities of these compounds are attributed to their ability to form both coordination and hydrogen bonds, making them suitable for various sensing and detection applications (Jindal & Kaur, 2021).

Corrosion Inhibition

Beyond their biological significance, 1,2,3-triazole derivatives have been explored for their potential as corrosion inhibitors for metals and alloys. The 1,4-disubstituted 1,2,3-triazole derivatives, in particular, have shown good efficiency in protecting metals from corrosion in various acidic media. This application is of significant interest in industries where metal durability and longevity are crucial (Hrimla et al., 2021).

Environmental and Agrochemical Applications

Triazole derivatives are also recognized for their environmental and agrochemical applications. They serve as key intermediates in the synthesis of compounds with insecticidal, herbicidal, and fungicidal properties, contributing to the development of new agricultural products that can enhance crop protection and productivity. Their role extends to environmental chemistry, where they are studied for their potential in pollution control and as components of green chemistry initiatives (Saganuwan, 2017).

Safety And Hazards

The compound is classified under hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-2-5-11-12-7(6(9)10)13(5)3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLYGCWLDHOLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193483
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

1428532-79-9
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 6-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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